![molecular formula C9H5Br2NO B3418650 5,7-dibromo-1H-indole-3-carbaldehyde CAS No. 126811-14-1](/img/structure/B3418650.png)
5,7-dibromo-1H-indole-3-carbaldehyde
Overview
Description
5,7-dibromo-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Molecular Structure Analysis
The molecular structure of 5,7-dibromo-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of bromine atoms at the 5 and 7 positions .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .Scientific Research Applications
Nanocatalyzed Synthesis
Indole-3-carbaldehyde, a chemical structure related to 5,7-dibromo-1H-indole-3-carbaldehyde, has been reported to have a broad spectrum of applications, especially in the field of nanocatalysis. For instance, it is actively involved as a synthon in organic chemistry. Its derivatives have been synthesized using the grindstone method, providing advantages like excellent yields, short reaction time, high reaction rate, and economic benefits. This approach is also environmentally friendly due to its solvent-free nature. This positions indole-3-carbaldehyde derivatives as potential candidates for various industrial and pharmaceutical applications, especially as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).
Antiproliferative Properties
Research has demonstrated the synthesis of new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, showcasing significant in-vitro antiproliferative activity against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. This indicates that these compounds could be explored further for potential use in cancer therapy due to their ability to kill cancer cells while having minimal effects on normal cells (Fawzy et al., 2018).
Molecular Structure Characterization
The molecular structure of 5-bromo-1H-indole-3-carbaldehyde derivatives has been studied extensively, revealing specific bonding and interaction patterns. For instance, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been characterized by hydrogen bonds forming ribbons in its structure, indicating a potential for intricate molecular designs (Ali et al., 2005).
Crystal Structure and Thermal Analysis
Detailed analysis of the crystal structure, Hirshfeld surface, and thermal properties of compounds derived from 5-bromo-1H-indole-3-carbaldehyde has been conducted. These studies offer insights into the molecule's surface interactions and thermal stability, providing foundational knowledge for further material science and pharmaceutical applications (Barakat et al., 2017).
Catalytic Applications
1H-indole-3-carbaldehyde derivatives have been employed in gold-catalyzed cycloisomerizations, demonstrating their utility in the efficient synthesis of various organic compounds. This showcases the versatility of these compounds in catalyzing chemical reactions, potentially useful in pharmaceutical synthesis and industrial processes (Kothandaraman et al., 2011).
Future Directions
properties
IUPAC Name |
5,7-dibromo-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVKWFIKFDURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dibromo-1H-indole-3-carbaldehyde | |
CAS RN |
126811-14-1 | |
Record name | 126811-14-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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